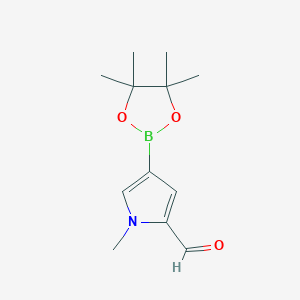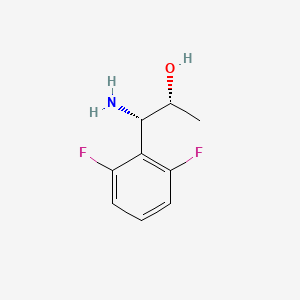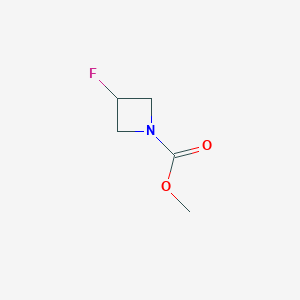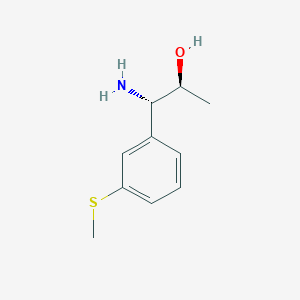
(3R,4R)-4-hydroxypyrrolidine-3-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4R)-4-hydroxypyrrolidine-3-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a pyrrolidine ring with hydroxyl and carboxylic acid functional groups. The stereochemistry of the compound, indicated by the (3R,4R) configuration, plays a crucial role in its reactivity and interactions with other molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-hydroxypyrrolidine-3-carboxylic acid can be achieved through several methods. One common approach involves the 1,3-dipolar cycloaddition reaction. This method uses a dipolarophile, such as (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam, and an achiral ylide precursor, N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine . The reaction conditions typically involve the use of a suitable solvent and controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of (3R,4R)-4-hydroxypyrrolidine-3-carboxylic acid often involves large-scale synthesis techniques. These methods may include the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The choice of catalysts and solvents is crucial to achieving high yields and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
(3R,4R)-4-hydroxypyrrolidine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used to reduce the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction of the carboxylic acid group can yield an alcohol.
Aplicaciones Científicas De Investigación
(3R,4R)-4-hydroxypyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various bioactive molecules.
Biology: The compound is studied for its potential role in biological processes and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (3R,4R)-4-hydroxypyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups play a key role in these interactions, facilitating binding to enzymes and receptors. The stereochemistry of the compound also influences its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(3R,4R)-4-hydroxymethylpyrrolidin-3-ol: This compound is structurally similar and is used as an intermediate in the synthesis of bioactive molecules.
3-hydroxy-4-pyranones: These compounds share a similar hydroxyl group and are known for their diverse therapeutic potential.
Uniqueness
(3R,4R)-4-hydroxypyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its ability to participate in a variety of chemical reactions and its applications in multiple fields highlight its versatility and importance.
Propiedades
Fórmula molecular |
C5H9NO3 |
|---|---|
Peso molecular |
131.13 g/mol |
Nombre IUPAC |
(3R,4R)-4-hydroxypyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C5H9NO3/c7-4-2-6-1-3(4)5(8)9/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4+/m1/s1 |
Clave InChI |
YDQDOPAGBYQTJD-DMTCNVIQSA-N |
SMILES isomérico |
C1[C@H]([C@H](CN1)O)C(=O)O |
SMILES canónico |
C1C(C(CN1)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzo[b]thiophene-4-carboximidamide](/img/structure/B13029756.png)


![Pyrrolo[2,1-f][1,2,4]triazine-6-carboxylicacid](/img/structure/B13029786.png)
![Methyl 6-aminoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13029790.png)


![4'-Methyl-[2,2'-bipyridin]-4-amine](/img/structure/B13029816.png)
![3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid](/img/structure/B13029822.png)
![3-Methylthieno[3,2-b]pyridin-7-amine](/img/structure/B13029824.png)
![6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B13029833.png)

![5,7-Dimethoxythieno[3,2-b]pyridine](/img/structure/B13029846.png)
